molecular formula C14H14F3NO6 B11501217 methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)norvalinate

methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)norvalinate

Cat. No.: B11501217
M. Wt: 349.26 g/mol
InChI Key: MWXBWVKWSSXGEW-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)norvalinate is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)norvalinate typically involves multiple steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the acetylation process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)norvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)norvalinate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)norvalinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)norvalinate include:

  • Methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)valinate
  • Methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)leucinate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H14F3NO6

Molecular Weight

349.26 g/mol

IUPAC Name

methyl 3-acetyl-2-(furan-2-carbonylamino)-4-oxo-2-(trifluoromethyl)pentanoate

InChI

InChI=1S/C14H14F3NO6/c1-7(19)10(8(2)20)13(12(22)23-3,14(15,16)17)18-11(21)9-5-4-6-24-9/h4-6,10H,1-3H3,(H,18,21)

InChI Key

MWXBWVKWSSXGEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(C(=O)OC)(C(F)(F)F)NC(=O)C1=CC=CO1

Origin of Product

United States

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